molecular formula C12H15NO2 B1516875 (S)-3-(piperidin-3-yl)benzoic acid

(S)-3-(piperidin-3-yl)benzoic acid

货号: B1516875
分子量: 205.25 g/mol
InChI 键: QXTVCJWHSMRFIX-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S)-3-(piperidin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-(piperidin-3-yl)benzoic acid, and how is stereochemical purity ensured?

The synthesis typically involves coupling piperidine derivatives with benzoic acid precursors. Key steps include:

  • Reagents : Sodium hydroxide or potassium carbonate for deprotonation and nucleophilic substitution .
  • Chiral resolution : Use of enantiopure starting materials or chiral catalysts to retain the (S)-configuration, as seen in enantiopure indole derivatives .
  • Characterization : NMR (¹H/¹³C) and chiral HPLC verify stereochemical integrity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR : ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm) and piperidine ring protons (δ 1.5–3.5 ppm); ¹³C NMR resolves carbonyl (C=O) at ~170 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 205.25 (C₁₂H₁₅NO₂) .

Q. What are the primary functional groups influencing the compound’s reactivity?

  • Benzoic acid moiety : Enables hydrogen bonding and salt formation.
  • Piperidine ring : Acts as a hydrogen bond acceptor and participates in acid-base reactions.
  • Stereocenter at C3 : Dictates enantioselective interactions with biological targets .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with enzyme targets?

  • Molecular docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., cyclooxygenases) by analyzing hydrogen bonds and hydrophobic contacts .
  • MD simulations : Assess stability of ligand-receptor complexes over time .
  • Free energy calculations : Predict binding ΔG using MM-PBSA/GBSA methods .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Control variables (e.g., pH, solvent) to isolate enantiomer-specific effects .
  • Metabolite profiling : LC-MS identifies degradation products that may skew activity .
  • Target validation : CRISPR knockouts confirm whether observed effects are target-specific .

Q. How does stereochemistry at the piperidin-3-yl group modulate biological activity?

  • Enantiomer comparison : (S)-isomers show higher affinity for serotonin receptors than (R)-isomers in indole derivatives .
  • SAR studies : Modifying substituents on the piperidine ring (e.g., benzyl groups) alters selectivity for kinase targets .
  • Crystallography : X-ray structures reveal stereospecific hydrogen bonding in enzyme active sites .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

  • Caco-2 cells : Assess intestinal permeability and efflux via P-gp .
  • HepG2 cells : Evaluate hepatic metabolism and cytochrome P450 interactions .
  • Plasma stability assays : Monitor degradation in simulated biological fluids .

Q. Methodological Guidelines

Q. How to design SAR studies for optimizing this compound derivatives?

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) on the benzene ring to enhance lipophilicity .
  • Piperidine alterations : Replace with morpholine or pyrrolidine to study ring size effects .
  • Bioisosteres : Substitute carboxylic acid with tetrazole or sulfonamide to improve metabolic stability .

Q. What experimental controls are essential in enzyme inhibition assays?

  • Positive controls : Known inhibitors (e.g., aspirin for COX-1/2).
  • Solvent controls : DMSO/ethanol at matching concentrations.
  • Blank readings : Subtract background activity from non-enzymatic reactions .

Q. How to validate target engagement in cellular models?

  • Thermal shift assays (TSA) : Measure protein stability shifts upon ligand binding .
  • BRET/FRET : Monitor real-time ligand-receptor interactions in live cells .
  • Knockdown/rescue experiments : Confirm phenotype reversal with target overexpression .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrous) alter solubility .
  • pH dependence : Ionization of the carboxylic acid group (pKa ~4.2) drastically affects aqueous solubility .
  • Solvent choice : DMSO vs. ethanol can lead to aggregation artifacts .

Q. How to address discrepancies in reported IC₅₀ values across assays?

  • Normalize data : Use % inhibition relative to controls instead of absolute values.
  • Replicate conditions : Match cell lines (e.g., HEK293 vs. HeLa) and assay durations .
  • Meta-analysis : Pool data from >3 independent studies to identify outliers .

属性

分子式

C12H15NO2

分子量

205.25 g/mol

IUPAC 名称

3-[(3S)-piperidin-3-yl]benzoic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)/t11-/m1/s1

InChI 键

QXTVCJWHSMRFIX-LLVKDONJSA-N

手性 SMILES

C1C[C@H](CNC1)C2=CC(=CC=C2)C(=O)O

规范 SMILES

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O

产品来源

United States

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